molecular formula C20H21N3O5 B14933520 2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

Katalognummer: B14933520
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: MIOVLHQNXWFVLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE is a complex organic compound that features both imidazolidinyl and phenoxyethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the imidazolidinyl core, followed by the introduction of the phenoxyethyl group. Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and methoxyphenol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or remove oxygen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid: This compound shares the imidazolidinyl core but lacks the phenoxyethyl group.

    N-(2-(4-Methoxyphenoxy)ethyl)acetamide: This compound contains the phenoxyethyl group but lacks the imidazolidinyl core.

Uniqueness

2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE is unique due to its combination of the imidazolidinyl and phenoxyethyl groups, which confer specific chemical and biological properties that are not present in the similar compounds .

Eigenschaften

Molekularformel

C20H21N3O5

Molekulargewicht

383.4 g/mol

IUPAC-Name

2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C20H21N3O5/c1-27-15-7-9-16(10-8-15)28-12-11-21-18(24)13-17-19(25)23(20(26)22-17)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,21,24)(H,22,26)

InChI-Schlüssel

MIOVLHQNXWFVLJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OCCNC(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.